molecular formula C15H14O4 B8727657 2-Hydroxy-2',4-dimethoxybenzophenone CAS No. 62495-36-7

2-Hydroxy-2',4-dimethoxybenzophenone

Cat. No.: B8727657
CAS No.: 62495-36-7
M. Wt: 258.27 g/mol
InChI Key: SJRPBAZPDYDFEO-UHFFFAOYSA-N
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Description

2-Hydroxy-2',4-dimethoxybenzophenone (IUPAC: 4'-Hydroxy-2,4-dimethoxybenzophenone, CAS RN: 41351-30-8) is a benzophenone derivative with the molecular formula C₁₅H₁₄O₄ and a molecular weight of 258.27 g/mol . Structurally, it features methoxy groups at the 2- and 4-positions of one aromatic ring and a hydroxyl group at the 4'-position of the second ring (Figure 1). This substitution pattern enables π-π stacking interactions and hydrogen bonding, making it a versatile crosslinker in polymer chemistry . Its photochemical reactivity, enhanced by electron-donating methoxy groups, allows participation in light-induced reactions to form stable networks . The compound is commercially available with >98% purity and a melting point of 138–142°C .

Properties

CAS No.

62495-36-7

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

(2-hydroxy-4-methoxyphenyl)-(2-methoxyphenyl)methanone

InChI

InChI=1S/C15H14O4/c1-18-10-7-8-11(13(16)9-10)15(17)12-5-3-4-6-14(12)19-2/h3-9,16H,1-2H3

InChI Key

SJRPBAZPDYDFEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2OC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzophenone Derivatives

Structural and Functional Overview

The table below compares key properties of 2-Hydroxy-2',4-dimethoxybenzophenone with analogous benzophenone derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Distinctive Properties References
4'-Hydroxy-2,4-dimethoxybenzophenone 2-OCH₃, 4-OCH₃, 4'-OH C₁₅H₁₄O₄ 258.27 Crosslinker in polymers π-π stacking, photochemical crosslinking
2-Hydroxy-4-methoxybenzophenone (Oxybenzone) 2-OH, 4-OCH₃ C₁₄H₁₂O₃ 228.25 UV filter in sunscreens Broad UV absorption (UVB/UVA)
2,4-Dihydroxybenzophenone 2-OH, 4-OH C₁₃H₁₀O₃ 214.22 UV absorber in coatings High reactivity due to dual hydroxyls
2,2-Dihydroxy-4,4-dimethoxybenzophenone (Uvinol) 2-OH, 2'-OH, 4-OCH₃, 4'-OCH₃ C₁₅H₁₄O₅ 274.27 UV stabilizer in plastics Enhanced hydrogen bonding, thermal stability (ΔH = 33.2 kJ/mol)
6,3'-Dihydroxy-2,4-dimethoxybenzophenone 2-OCH₃, 4-OCH₃, 6-OH, 3'-OH C₁₅H₁₄O₅ 274.27 Medicinal plant component Antioxidant, anti-inflammatory activity

Detailed Comparative Analysis

Thermal and Photochemical Stability
  • Uvinol (2,2-Dihydroxy-4,4-dimethoxybenzophenone) exhibits superior thermal stability with a fusion enthalpy of 33.2 kJ/mol, attributed to intramolecular hydrogen bonding between adjacent hydroxyl groups . This contrasts with 2-Hydroxy-2',4-dimethoxybenzophenone, which lacks dual hydroxyls but compensates with methoxy-driven photochemical activity .
UV Absorption Profiles
  • Oxybenzone (2-Hydroxy-4-methoxybenzophenone) is a benchmark UV filter with absorption maxima at 288 nm (UVB) and 325 nm (UVA) . The absence of a second methoxy group in Oxybenzone reduces steric hindrance, enabling broader UV coverage compared to 2-Hydroxy-2',4-dimethoxybenzophenone, which is optimized for crosslinking rather than UV shielding.

Preparation Methods

Classic Friedel-Crafts Reaction

The reaction of m-xylylene dimethyl ether with oxalyl chloride in the presence of azoinitiators (e.g., AIBN or benzoyl peroxide) at 70–80°C produces 2,2',4,4'-tetramethoxybenzophenone as an intermediate. Subsequent demethylation using Lewis acids (AlCl₃, ZnCl₂, or BF₃) in dichloroethane or toluene at 50°C yields the target compound. This method achieves 72% yield with 99.2% HPLC purity.

Reaction Scheme :

m-xylylene dimethyl ether+oxalyl chloride70–80°CAIBN2,2’,4,4’-tetramethoxybenzophenone50°CAlCl32-Hydroxy-2’,4-dimethoxybenzophenone\text{m-xylylene dimethyl ether} + \text{oxalyl chloride} \xrightarrow[\text{70–80°C}]{\text{AIBN}} \text{2,2',4,4'-tetramethoxybenzophenone} \xrightarrow[\text{50°C}]{\text{AlCl}_3} \text{2-Hydroxy-2',4-dimethoxybenzophenone}

Optimized Catalytic Systems

Using ZnCl₂ and phosphorus oxychloride in sulfolane solvent at 45–60°C improves regioselectivity. Hydrolysis at 5–10°C followed by recrystallization enhances purity to 99.5% .

Alkylation of Dihydroxybenzophenones

Methylation with Dimethyl Sulfate

2,4-dihydroxybenzophenone is methylated using dimethyl sulfate in a water-KOH system under high-pressure conditions (0.3–0.5 MPa, 60–140°C). Phase-transfer catalysts like tetrabutylammonium bromide increase reaction efficiency, achieving 93% yield .

Key Conditions :

  • Molar ratio of 2,4-dihydroxybenzophenone to dimethyl sulfate: 1:1.3

  • Solvent: Toluene or xylene

  • Reaction time: 2–4 hours

Selective Alkylation with Methyl Halides

Methyl chloride or bromide reacts with 2,2',4-trihydroxybenzophenone in the presence of Na₂CO₃ and PEG-400 at 45°C. This method selectively methoxylates the 4-position, yielding 86–90% product.

Oxidative Demethylation Strategies

Catalytic Demethylation with Oxygen

Crude 2,2',4,4'-tetramethoxybenzophenone is treated with O₂ or air at 100°C in the presence of palladium chloride and TBAB , achieving 81% yield . This green method avoids hazardous Lewis acids.

AlCl₃-Assisted Demethylation

Using AlCl₃ in dimethylformamide (DMF) at 50–52°C for 4.5 hours achieves near-quantitative conversion. Hydrolysis with HCl yields 99.3% pure product .

Purification and Characterization

Recrystallization Techniques

  • Solvents : Hexane-toluene mixtures (1:2 ratio)

  • Purity : >99.5% (GC/HPLC)

  • Melting point : 70.4–71.1°C

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 7.35–7.30 (m, 2H), 6.56 (s, 4H), 3.81 (s, 6H, OCH₃), 3.58 (s, 6H, OCH₃).

  • IR (KBr) : 1630 cm⁻¹ (C=O), 3250 cm⁻¹ (OH).

Comparative Analysis of Methods

Table 1: Efficiency of Synthetic Routes

MethodReagentsConditionsYieldPuritySource
Friedel-CraftsOxalyl chloride, AlCl₃70–80°C, 3h72%99.2%
Dimethyl sulfate alkylation(CH₃O)₂SO₂, KOH0.5 MPa, 140°C93%98.5%
Oxidative demethylationO₂, PdCl₂100°C, 6h81%95%

Industrial and Environmental Considerations

  • Cost-Effectiveness : Dimethyl sulfate methods are economical but generate toxic waste.

  • Green Chemistry : Oxygen-based demethylation reduces environmental impact.

  • Scalability : Continuous-flow systems for Friedel-Crafts reactions enhance throughput .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-hydroxy-2',4-dimethoxybenzophenone, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or condensation reactions. For example, resorcinol derivatives and substituted benzoyl chlorides are common precursors . Optimization of purity requires chromatographic techniques (e.g., column chromatography) and recrystallization using solvents like ethanol or acetonitrile. Purity assessment via HPLC (≥98% purity threshold) and NMR spectroscopy is critical to confirm structural integrity and eliminate byproducts such as unreacted resorcinol or incomplete methoxylation .

Q. Which analytical techniques are most effective for characterizing 2-hydroxy-2',4-dimethoxybenzophenone?

  • Methodological Answer :

  • Structural Confirmation : NMR (¹H/¹³C) to verify hydroxyl/methoxy group positions and aromatic proton coupling patterns. IR spectroscopy can validate carbonyl (C=O) and hydroxyl (O-H) stretches .
  • Quantitative Analysis : Reverse-phase HPLC with UV detection (λ = 280–320 nm) is optimal for quantifying the compound in mixtures. Calibration curves using certified reference materials (CRMs) ensure accuracy .

Q. How does solubility in organic solvents influence experimental design for this compound?

  • Methodological Answer : The compound is readily soluble in polar aprotic solvents (e.g., DMSO, acetone) and moderately soluble in ethanol. Solvent choice impacts reaction kinetics (e.g., SNAr reactions) and purification steps. For instance, DMSO enhances solubility in cross-coupling reactions but complicates solvent removal; ethanol is preferred for recrystallization .

Advanced Research Questions

Q. What mechanistic insights explain the photostability of 2-hydroxy-2',4-dimethoxybenzophenone compared to analogous benzophenones?

  • Methodological Answer : The ortho-methoxy group stabilizes the excited state via intramolecular hydrogen bonding, reducing photodegradation. Computational studies (DFT or TD-DFT) can model UV-Vis spectra and predict λmax shifts. Experimental validation involves irradiating the compound in UV chambers and analyzing degradation products via LC-MS .

Q. How can contradictory spectral data (e.g., NMR peak splitting) be resolved for this compound?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., keto-enol tautomerism) or solvent-induced shifts. Variable-temperature NMR (VT-NMR) or deuterated solvent swaps (DMSO-d6 vs. CDCl3) can stabilize specific tautomers. For example, DMSO-d6 suppresses enolization, simplifying splitting patterns .

Q. What strategies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Functional Group Variation : Systematically modify hydroxyl/methoxy positions and assess bioactivity (e.g., antioxidant capacity via DPPH assays).
  • Computational SAR : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like tyrosinase or estrogen receptors. Validate with in vitro enzymatic assays .

Q. How can environmental persistence of this compound be evaluated in aquatic systems?

  • Methodological Answer : Conduct biodegradation studies using OECD 301F guidelines (aerobic conditions). Quantify half-life via LC-MS/MS in water samples spiked with the compound. Compare with structurally similar benzophenones (e.g., BP3) to identify substituent effects on persistence .

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